N-(Ethoxymethyl)acrylamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13036-41-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-(ethoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-3-6(8)7-5-9-4-2/h3H,1,4-5H2,2H3,(H,7,8) |
InChI Key |
LSWADWIFYOAQRZ-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C=C |
Canonical SMILES |
CCOCNC(=O)C=C |
Other CAS No. |
13036-41-4 |
Origin of Product |
United States |
Synthetic Methodologies for N Ethoxymethyl Acrylamide and Analogous Compounds
Chemical Synthesis Pathways for N-(Ethoxymethyl)acrylamide and Related Alkoxymethylacrylamides
The synthesis of N-(alkoxymethyl)acrylamides, including the ethoxymethyl variant, is typically achieved through a condensation reaction involving acrylamide (B121943), an aldehyde (commonly formaldehyde), and an alcohol. This method allows for the direct formation of the desired N-substituted acrylamide monomer.
The primary route to N-(alkoxymethyl)acrylamides involves the reaction of acrylamide with formaldehyde (B43269) and a corresponding alcohol. For the synthesis of this compound, the precursor reactants are acrylamide, formaldehyde, and ethanol (B145695).
The reaction mechanism proceeds in two main steps:
Formation of N-(Hydroxymethyl)acrylamide: Acrylamide first reacts with formaldehyde under basic conditions to form the intermediate, N-(hydroxymethyl)acrylamide. This is a base-catalyzed addition to the carbonyl group of formaldehyde.
Etherification: The hydroxyl group of the N-(hydroxymethyl)acrylamide intermediate then undergoes an acid-catalyzed etherification with an alcohol. In the case of this compound synthesis, this alcohol is ethanol. The acid catalyst protonates the hydroxyl group, allowing it to leave as water and be replaced by the ethoxy group from ethanol.
An analogous method is used for preparing N-hydroxymethyl acrylamide, where acrylamide is reacted with a formaldehyde aqueous solution in the presence of a base like sodium hydroxide. google.com The general synthesis of various N-substituted acrylamides can also be achieved by reacting acryloyl chloride with the appropriate primary amine. researchgate.netresearchgate.netnih.gov
Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts, such as self-polymerization of the acrylamide monomer.
Temperature: Control of temperature is critical. For the synthesis of the N-hydroxymethyl acrylamide intermediate, a two-stage temperature profile is often employed. Initially, a higher temperature (40-45°C) is used to dissolve the acrylamide crystals in water. google.com Subsequently, the reaction with formaldehyde is carried out at a lower temperature, typically between 15-25°C, to reduce the rate of self-crosslinking and byproduct formation. google.com Studies on related polymerization reactions show that temperature significantly impacts reaction efficiency; for instance, in cationic polyacrylamide synthesis, efficiency increases rapidly as the temperature rises from 55°C to 61°C. mdpi.com
pH: The pH of the reaction medium plays a vital role. The initial formation of N-(hydroxymethyl)acrylamide from acrylamide and formaldehyde is typically conducted under basic conditions. A common approach involves adding an aqueous solution of sodium hydroxide to achieve a pH endpoint between 9.5 and 10. google.com After the reaction is complete, the pH is often adjusted to be slightly acidic with an acid like sulfuric acid to stabilize the final product. google.com
Solvent Systems: Water is a common solvent for the initial step of reacting acrylamide with formaldehyde. google.com For other synthesis routes, such as those involving acryloyl chloride, organic solvents are used. google.com The choice of solvent can influence reaction rates and the solubility of reactants and products.
Inhibitors: To prevent premature polymerization of the monomer during synthesis, a polymerization inhibitor such as methoxyphenol is commonly added to the reaction mixture. google.com
Below is a data table summarizing optimized parameters for a related synthesis.
| Parameter | Stage | Value/Condition | Purpose | Source |
| Temperature | Acrylamide Dissolution | 40-45 °C | Increase dissolution rate | google.com |
| Reaction | 15-25 °C | Reduce self-crosslinking and byproducts | google.com | |
| pH | Reaction Endpoint | 9.5 - 10 | Catalyze the formation of the intermediate | google.com |
| Final Product | Slightly Acidic | Stabilize the final product | google.com | |
| Reagents | Polymerization Inhibitor | Methoxyphenol | Prevent premature polymerization | google.com |
| Base Catalyst | Sodium Hydroxide | Facilitate the reaction with formaldehyde | google.com |
Strategies Involving Protected Acrylamide Derivatives
In some advanced synthetic applications, particularly in polymer chemistry, it is advantageous to use N-protected acrylamide derivatives. Protecting the amide proton can prevent undesirable side reactions and allow for certain types of polymerization, such as anionic polymerization, which are otherwise not feasible due to the acidity of the amide proton. researchgate.net
The synthesis of N-protected acrylamide monomers involves masking the reactive N-H bond with a suitable protecting group. The alkoxymethyl group itself can be considered a protecting group. For instance, N-isopropylacrylamide has been protected with a methoxymethyl group to enable its anionic polymerization. researchgate.net Another approach involves using silyl protecting groups, such as in the synthesis of N,O-Bis(trimethylsilyl)acrylamide, which serves as a protected form of acrylamide. acs.org
These protected monomers are often prepared by reacting the parent acrylamide with a reagent that introduces the protecting group. For example, a methoxymethyl group can be introduced to an acrylamide derivative, which then allows for specific polymerization reactions to occur that would otherwise be inhibited by the acidic amide proton. researchgate.net
After the desired chemical transformation or polymerization is complete, the protecting group must be removed to yield the final functional polymer or compound. The deprotection of N-alkoxymethyl groups, such as the N-methoxymethyl (MOM) group, can be achieved under specific reaction conditions. researchgate.net
Deprotection of an N-MOM group, which is analogous to the N-ethoxymethyl group, has been observed to occur under conditions used for microwave-assisted aza-Wittig reactions in ionic liquids. researchgate.net This suggests that specific combinations of heat and solvent systems can facilitate the cleavage of the N-alkoxymethyl bond to regenerate the N-H functionality. The selection of the deprotection method depends on the stability of the rest of the molecule to the required reaction conditions.
| Protecting Group | Example Compound | Protection Rationale | Deprotection Method | Source |
| Methoxymethyl | N-(methoxymethyl)-N-isopropylacrylamide | Masks acidic amide proton to allow for anionic polymerization | Cleavage under specific thermal/solvent conditions (e.g., microwave heating in ionic liquids) | researchgate.netresearchgate.net |
| Trimethylsilyl (B98337) | N,O-Bis(trimethylsilyl)acrylamide | Creates a protected acrylamide for controlled polymerization | Not specified | acs.org |
Advanced Polymerization Studies of N Ethoxymethyl Acrylamide and Derived Polymers
Kinetics and Mechanisms of Homopolymerization and Copolymerization
The polymerization of N-(Ethoxymethyl)acrylamide, as with other acrylamide (B121943) derivatives, can proceed through various mechanisms, each characterized by distinct kinetics and leading to polymers with different properties. The reactivity of the monomer is dictated by the vinyl group, which is susceptible to attack by radical and ionic initiators, and influenced by the N-substituted ethoxymethyl group. Understanding the kinetics of these reactions is crucial for controlling the polymerization process and tailoring the final polymer structure.
Free Radical Polymerization
Free radical polymerization is a common method for synthesizing polyacrylamides. The process is a chain reaction typically consisting of three main steps: initiation, propagation, and termination uvebtech.comuwaterloo.ca. Initiation involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to start the polymer chain. The propagation step consists of the sequential addition of monomer molecules to the growing radical chain uvebtech.com. Termination occurs when two growing radicals react to end the polymerization, either by combination or disproportionation uvebtech.com.
Rp = kp * (f * kd / kt)1/2 * [I]1/2 * [M]
Where kp, kd, and kt are the rate constants for propagation, initiator dissociation, and termination, respectively; f is the initiator efficiency; and [I] and [M] are the concentrations of the initiator and monomer, respectively sciepub.com.
The table below presents the effective rate constants for the polymerization of various acrylamide monomers, which can serve as a reference for understanding the reactivity of N-substituted acrylamides.
| Monomer | Effective Rate Constant (keff x 103), (l/mol)1/2 s-1 at 60°C |
|---|---|
| N-(hydroxymethyl)acrylamide | 1.5 |
| N,N-diethanolacrylamide | 2.1 |
| N,N-methylethanolacrylamide | 5.8 |
| N-isopropylacrylamide | 14.0 |
| Acrylamide | 17.0 |
Data sourced from Gur'eva et al. researchgate.net
The concentration of the monomer is a key factor influencing the dynamics of free radical polymerization. An increase in monomer concentration generally leads to a higher rate of polymerization nih.govsciepub.com. This is because a higher concentration increases the probability of collisions between the growing polymer radicals and monomer molecules, thus accelerating the propagation step nih.gov.
Furthermore, monomer concentration can affect the final properties of the polymer. In the polymerization of acrylamide, for example, increasing the monomer concentration has been shown to increase the viscosity of the resulting polymer solution, which corresponds to a higher polymer molecular weight atlantis-press.com. However, at very high concentrations, an auto-acceleration phenomenon known as the gel effect or Trommsdorff-Norrish effect can occur. This effect arises from an increase in viscosity that slows down the termination step, leading to a rapid increase in the polymerization rate and molecular weight sciepub.comsciepub.com.
| Acrylamide Concentration (wt. %) | Effect on Polymerization |
|---|---|
| 5-15% | Linear increase in temperature with time, indicating steady polymerization rate. |
| ≥ 20% | Fast and non-linear increase in temperature, indicating auto-acceleration. Gelation is observed. |
Observations from the thermochemistry of acrylamide polymerization. sciepub.comsciepub.com
Temperature has a profound effect on the rate and efficiency of free radical polymerization. Increasing the temperature generally increases the rate of polymerization by accelerating the decomposition of the initiator, which generates more free radicals to initiate polymerization chains nih.govbio-rad.com.
However, the temperature must be carefully controlled. Excessively high temperatures can have detrimental effects on the polymer properties. For instance, higher temperatures can increase the rate of chain termination reactions, resulting in the formation of shorter polymer chains and a lower average molecular weight bio-rad.comresearchgate.net. Studies on polyacrylamide gel polymerization have shown that temperature affects the physical properties of the resulting polymer network. Gels polymerized at lower temperatures (0–4°C) tend to be more turbid and porous, while those polymerized at higher temperatures (25°C or above) are more transparent and less porous bio-rad.comresearchgate.net. For some systems, an optimal temperature exists that balances a reasonable reaction rate with the desired polymer characteristics bio-rad.com.
| Polymerization Temperature | Effect on Polyacrylamide Gel Properties |
|---|---|
| 0-4 °C | Produces turbid, porous, and inelastic gels. Reproducibility is difficult. |
| 25-30 °C | Considered optimal for producing transparent, less porous, and more elastic gels. researchgate.net |
| > 50-60 °C | Leads to the formation of short polymer chains and inelastic matrices. researchgate.net |
Data on the effect of temperature on polyacrylamide gel structure. bio-rad.comresearchgate.net
Controlled/Living Polymerization Techniques
Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. These methods are characterized by the absence of irreversible termination and chain transfer reactions, allowing polymer chains to grow at a constant rate. While techniques like RAFT and ATRP have been applied to acrylamide-based monomers, the specified outline focuses on anionic polymerization nih.govcmu.educmu.edu.
Anionic polymerization is a form of living polymerization initiated by a nucleophilic species, such as an organolithium compound mit.edu. For acrylamide monomers, the mechanism of anionic polymerization can be complex. Due to the acidic proton on the nitrogen atom of primary and secondary acrylamides, the reaction often proceeds through a hydrogen-transfer mechanism, resulting in a polyamide structure like poly(β-alanine) rather than a vinyl polymer researchgate.net.
However, for N,N-disubstituted acrylamides, which lack this acidic proton, anionic polymerization can proceed through the vinyl group. Studies on various acrylamide monomers have shown that the polymerization system can exhibit a "living" character, with an absence of interchain exchange reactions researchgate.net. The products of the anionic polymerization of some acrylamides are hyperbranched copolymers containing both heterochain and carbochain fragments researchgate.net. The specific conditions, such as solvent and temperature, can significantly influence the reaction pathway and the structure of the resulting polymer researchgate.net. For example, polymerization at lower temperatures in polar solvents may lead to more branching researchgate.net.
| Polymerization Condition | Effect on Anionic Polymerization of Acrylamide |
|---|---|
| Low temperature, polar solvent | Formation of long- and short-chain branchings at the nitrogen atom. researchgate.net |
| Higher temperature, non-polar solvent | Reduced branching, formation of almost linear poly-β-alanine. researchgate.net |
Influence of reaction conditions on the structure of anionically polymerized acrylamide. researchgate.net
Group Transfer Polymerization (GTP)
Group Transfer Polymerization (GTP) is a method of living polymerization suitable for α,β-unsaturated esters, such as acrylates and methacrylates. While not as common for acrylamides, research has explored its application to N,N-disubstituted acrylamides. For instance, the hydrosilylation-promoted GTP of N,N-bis(2-methoxyethyl)acrylamide has been shown to proceed in a controlled/living manner, yielding polymers with predictable molecular weights and narrow polydispersity nih.gov. This suggests that GTP could potentially be adapted for this compound, although the presence of the N-H proton might require specific reaction conditions or protecting group strategies.
Atom Transfer Radical Polymerization (ATRP)
Table 2: Conditions for Controlled ATRP of Acrylamide-Based Monomers
| Monomer | Catalyst System | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| N-isopropylacrylamide (NIPAm) | CuCl/Me6-TREN | Ethanol (B145695)/Water (80:20) | Controlled polymerization with Mw/Mn < 1.2 | supramolecularbiomaterials.com |
| N,N-dimethylacrylamide (DMAm) | CuCl/Me6-TREN | Ethanol/Water (80:20) | Controlled polymerization with Mw/Mn < 1.2 | supramolecularbiomaterials.com |
| Acrylamide (Am) | Cu(0)/Me6TREN with added Cu(II) | Water | Well-controlled polymerization with low dispersity (Đ ~ 1.10) | nih.gov |
Nitroxide-Mediated Radical Polymerization (NMP)
Nitroxide-Mediated Radical Polymerization (NMP) is another powerful technique for controlled radical polymerization. It utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains, allowing for controlled chain growth wikipedia.org. NMP has been successfully applied to the polymerization of N,N-disubstituted acrylamides, such as N,N-diethylacrylamide, to produce well-defined polymers with a linear increase in molecular weight with conversion icp.ac.ru. A study on the controlled synthesis of Poly(N-(isobutoxymethyl) acrylamide), a close structural analog of this compound, has been reported, demonstrating the feasibility of NMP for this class of monomers icp.ac.ru.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization method that is compatible with a wide range of monomers, including acrylamides. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound core.ac.uk. A study on the photo-induced electron transfer RAFT (PET-RAFT) polymerization of N-(iso-butoxymethyl)acrylamide (NIBMA), a close analog of this compound, has been reported cumhuriyet.edu.tr. In this study, NIBMA was grafted from a D-aminoacylase enzyme, and the polymerization was initiated with blue light. This demonstrates the applicability of RAFT to N-(alkoxymethyl)acrylamides, suggesting that this compound could also be polymerized in a controlled manner using this technique. The kinetics of RAFT polymerization of acrylamide have been shown to be influenced by the choice of RAFT agent and solvent nih.gov.
Emulsion and Inverse Emulsion Polymerization Methods
Emulsion and inverse emulsion polymerization are heterogeneous polymerization techniques that are particularly useful for the synthesis of high molecular weight polymers at high polymerization rates.
In a typical emulsion polymerization , a hydrophobic monomer is dispersed in an aqueous continuous phase with the aid of a surfactant. For a monomer like this compound, which has some water solubility but also significant hydrophobic character, emulsion polymerization could be a suitable method for producing high molecular weight polymers.
Inverse emulsion polymerization is used for water-soluble monomers, where an aqueous solution of the monomer is dispersed in a continuous oil phase youtube.com. This technique is widely used for the commercial production of polyacrylamide and its derivatives researchgate.net. Given that this compound is a water-miscible monomer, inverse emulsion polymerization would be a highly relevant technique for its polymerization to achieve high molecular weights. The mechanism often involves the nucleation of polymer particles within the monomer droplets ecust.edu.cn. The kinetics of inverse emulsion polymerization of acrylamide are influenced by factors such as initiator and emulsifier concentrations researchgate.netresearchgate.net.
Computational Chemistry and Theoretical Reactivity Studies of N Ethoxymethyl Acrylamide
Electronic Structure and Quantum Mechanical Reactivity Descriptors
Application of Density Functional Theory (DFT) and Ab Initio Methods
While Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties and reactivity of molecules, specific studies applying these methods to N-(Ethoxymethyl)acrylamide have not been identified in publicly accessible research. Such studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization and calculate electronic properties. However, the results of such calculations for this compound are not documented in the available literature.
Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. Unfortunately, specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound are not available in published computational studies.
A data table for these values cannot be generated without the source research data.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. Red-colored regions typically indicate negative potential (electron-rich), while blue regions show positive potential (electron-poor). Although an MEP map for this compound could be generated through computational software, no such map or detailed analysis of its reactive sites has been published in the scientific literature.
Analysis of Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Softness)
A data table for these descriptors cannot be generated without the source research data.
Modeling of Reaction Mechanisms and Kinetics
Detailed computational modeling of the reaction mechanisms and kinetics specifically for this compound is not present in the available body of scientific research.
Conformational Analysis and Structural Stability Predictions
For the core acrylamide (B121943) structure, two primary planar conformers are identified, described by the relative orientation of the carbon-carbon double bond and the carbonyl group: the syn and anti conformers. google.com Computational studies on acrylamide have shown the syn conformer to be more stable. google.com
| Property | Computational Finding for Acrylamide | Reference |
| Most Stable Conformer | syn | google.com |
| Energy Difference (anti - syn) | 6.5(6) kJ mol⁻¹ (Experimental) | google.com |
| Interconversion Barrier | Low, allowing for dynamic equilibrium | google.com |
For this compound, additional rotational bonds (N-CH₂, CH₂-O, O-CH₂) introduce further conformational complexity. The orientation of the ethoxymethyl group relative to the acrylamide plane will be determined by a balance of steric repulsion and potential intramolecular interactions, such as weak hydrogen bonds. The most stable conformers would likely seek to minimize steric clash between the ethoxymethyl group and the vinyl group, while potentially optimizing electrostatic interactions. Molecular dynamics simulations on related poly(alkyl acrylamides) have shown that intramolecular hydrogen bonds can stabilize specific backbone torsional sequences, leading to structured units within the polymer chain.
Computational Treatment of Solvent Effects (Implicit and Explicit Models)
The choice of solvent can dramatically alter the rate and outcome of reactions involving acrylamides. Computational models are crucial for understanding these effects at a molecular level.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are effective for capturing the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, moving to a more polar solvent would be predicted to stabilize the ground state and polar transition states, potentially altering reaction energy barriers.
Explicit Solvent Models: These models involve including individual solvent molecules in the calculation. This approach is more computationally intensive but is essential for systems where specific solute-solvent interactions, like hydrogen bonding, are dominant. For this compound in a protic solvent like water or ethanol (B145695), explicit models would be necessary to accurately simulate the hydrogen bonds formed between the solvent and the amide's carbonyl, N-H, and ether oxygen groups. Studies on N,N-dimethylacrylamide have shown that the polymerization rate is strongly accelerated in aqueous media, a kinetic effect attributed primarily to hydrogen bonding between water molecules and the amide carbonyl group. This interaction enhances the electrophilicity of the monomer's double bond, making it more susceptible to radical attack.
Investigation of Catalytic Influence on Polymerization (e.g., Lewis Acid Coordination)
Lewis acids are known to act as powerful catalysts in the radical polymerization of acrylamides, primarily by controlling the stereochemistry of the resulting polymer. Computational studies on related acrylamide systems have provided detailed mechanistic insights into this process.
The primary site of interaction for a Lewis acid (e.g., Ytterbium triflate (Yb(OTf)₃) or Scandium triflate (Sc(OTf)₃)) is the electron-rich carbonyl oxygen of the acrylamide monomer. Density Functional Theory (DFT) calculations on the polymerization of N,N-dimethyl acrylamide have shown that the Lewis acid can form a bridge, coordinating simultaneously to the carbonyl oxygen of the incoming monomer and the carbonyl oxygen of the terminal unit of the growing polymer chain.
This bidentate coordination creates a rigid, ordered transition state. This structure sterically directs the incoming monomer to add to the polymer chain from a specific face, leading to a preference for isotactic (meso) propagation. The catalyst's ability to form this bridge along the less sterically crowded direction is what dictates the preference for isotacticity. It is highly probable that this compound would follow a similar mechanism. The presence of the additional ether oxygen in the ethoxymethyl group could potentially lead to more complex coordination behavior with certain Lewis acids, although the carbonyl oxygen remains the most likely primary coordination site due to its higher basicity.
| Lewis Acid | Observed Effect on Acrylamide Polymerization | Proposed Mechanism |
| Y(OTf)₃, Yb(OTf)₃ | Increased isotacticity | Bidentate coordination to carbonyls of terminal unit and incoming monomer. |
| ScCl₃ | Increased isotacticity | Bridging of catalyst between terminal side chain and monomer. |
| ZnBr₂ | Increased syndiotacticity (in α-(alkoxymethyl)acrylates) | Coordination to polar groups of monomer and polymer. |
Theoretical Studies on the Reactivity with Nucleophilic Species
The α,β-unsaturated carbonyl structure of this compound makes it an electrophile, susceptible to attack by nucleophiles via a Michael addition reaction. Theoretical studies, guided by principles like the Hard and Soft Acids and Bases (HSAB) theory, can predict its reactivity.
The conjugated π-electron system makes the acrylamide moiety a "soft" electrophile. According to HSAB theory, soft electrophiles react preferentially with "soft" nucleophiles. The most common soft biological nucleophiles are the thiol groups of cysteine residues in proteins and in the antioxidant glutathione. Therefore, this compound is predicted to react readily with such species. The reaction involves the nucleophilic attack of the thiolate anion on the β-carbon of the acrylamide's vinyl group.
Computational methods can be used to rationalize and quantify this reactivity. Key descriptors include:
Energy of the Lowest Unoccupied Molecular Orbital (LUMO): A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Differences in reactivity among various acrylamide derivatives can often be explained by variations in their LUMO energies.
Partial Atomic Charges: Calculation of the charge distribution reveals the most electrophilic sites. The β-carbon is expected to carry a partial positive charge, making it the primary site for Michael addition.
Activation Energy Barriers: DFT calculations can model the reaction pathway of a nucleophile approaching the acrylamide and determine the energy barrier for the reaction, providing a quantitative measure of reactivity.
In contrast, "hard" nucleophiles, such as the nitrogen and oxygen atoms in DNA bases, are less likely to react directly with acrylamides via Michael addition.
Spectroscopic and Advanced Analytical Characterization of N Ethoxymethyl Acrylamide Polymers
Molecular Structure and Compositional Analysis
The precise determination of the molecular structure and composition of poly(N-(ethoxymethyl)acrylamide) is fundamental to understanding its behavior. This is achieved through a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Polymer Structure and Stereoregularity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of NEMAM polymers. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide insights into the polymer's connectivity, composition, and stereochemistry.
¹H NMR Spectroscopy: Proton NMR spectra of NEMAM polymers exhibit characteristic signals corresponding to the different protons in the repeating monomer unit. The ethoxymethyl group protons typically appear as a triplet for the terminal methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂) adjacent to the oxygen. The protons of the polymer backbone and the N-CH₂-O group present more complex and often broad signals due to the polymeric nature and potential tacticity effects. sid.irresearchgate.net End-group analysis by ¹H NMR can also be employed to determine the number-average molecular weight (Mn) of the polymer. magritek.com
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information to ¹H NMR. The spectrum will show distinct resonances for the carbonyl carbon of the amide group, the carbons of the ethoxymethyl side chain, and the carbons of the polymer backbone. sid.ir The chemical shifts of the backbone carbons, particularly the methine (CH) and methylene (CH₂) groups, are sensitive to the stereochemical arrangement of the neighboring monomer units (tacticity). sid.ir Splitting of these signals can indicate different stereosequences (e.g., isotactic, syndiotactic, atactic). sid.ir
Table 1: Representative NMR Data for Poly(this compound)
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH- (backbone) | 1.5 - 2.5 | Broad multiplet |
| ¹H | -CH₂- (backbone) | 1.2 - 1.8 | Broad multiplet |
| ¹H | N-CH₂-O | 4.5 - 5.0 | |
| ¹H | O-CH₂-CH₃ | 3.4 - 3.7 | Quartet |
| ¹H | O-CH₂-CH₃ | 1.0 - 1.3 | Triplet |
| ¹³C | C=O | 175 - 178 | |
| ¹³C | -CH- (backbone) | 40 - 45 | Sensitive to tacticity |
| ¹³C | -CH₂- (backbone) | 35 - 40 | Sensitive to tacticity |
| ¹³C | N-CH₂-O | 70 - 75 | |
| ¹³C | O-CH₂-CH₃ | 58 - 62 | |
| ¹³C | O-CH₂-CH₃ | 14 - 16 |
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) for Functional Group Identification and Composition
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in NEMAM polymers and confirming the polymerization process. The FTIR spectrum of poly(NEMAM) is characterized by specific absorption bands corresponding to the vibrations of its constituent chemical bonds.
Key characteristic absorption bands for poly(NEMAM) include:
N-H Stretching: While NEMAM is an N-substituted acrylamide (B121943), residual N-H groups from impurities or side reactions might show weak bands around 3300-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the polymer backbone and the ethoxymethyl group are observed in the 2850-3000 cm⁻¹ region. researchgate.net
C=O Stretching (Amide I): A strong and prominent absorption band typically appears in the range of 1640-1680 cm⁻¹, characteristic of the carbonyl group in a tertiary amide. researchgate.nettsijournals.com
N-H Bending (Amide II): This band, typically found in secondary amides, would be absent or very weak in pure poly(NEMAM). Its presence could indicate hydrolysis or impurities.
C-N Stretching: This vibration contributes to bands in the fingerprint region, often coupled with other vibrations.
C-O-C Stretching: The ether linkage in the ethoxymethyl side chain gives rise to a strong, characteristic band, typically in the 1050-1150 cm⁻¹ region.
FTIR can also be used to monitor the polymerization of NEMAM monomer by observing the disappearance of the vinyl C=C stretching vibration (around 1620-1640 cm⁻¹) and the vinyl C-H bending vibrations (around 910-990 cm⁻¹) that are present in the monomer spectrum.
Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-3000 | Stretching | Aliphatic C-H |
| 1640-1680 | Stretching (Amide I) | C=O |
| 1450-1480 | Bending | CH₂ |
| 1380-1400 | Bending | CH₃ |
| 1050-1150 | Stretching | C-O-C (ether) |
Mass Spectrometry (MS) and MALDI-TOF MS for Molecular Weight and End-Group Analysis
Mass spectrometry (MS) techniques, especially Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are powerful tools for the characterization of synthetic polymers like poly(NEMAM). shimadzu.combruker.com Unlike techniques that provide average molecular weights, MALDI-TOF MS can resolve individual polymer chains, providing a detailed distribution of molecular weights. shimadzu.com
In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix that absorbs laser energy. rsc.org The laser irradiation desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights with high accuracy. rsc.org
For poly(NEMAM), a MALDI-TOF spectrum consists of a series of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization. The mass difference between adjacent peaks corresponds to the mass of the NEMAM monomer unit (129.16 g/mol ). This allows for the direct confirmation of the repeating unit's structure.
Furthermore, the absolute mass of each peak provides information about the end-groups of the polymer chains, which are derived from the initiator and termination agents used in the polymerization. nist.govresearchgate.net By analyzing the mass of the oligomeric species, the chemical nature of the end-groups can be elucidated. MALDI-TOF MS can also be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer sample. bruker.com
Polymer Architecture and Morphological Characterization
Beyond the molecular level, understanding the larger-scale architecture and morphology of NEMAM polymers is crucial for their application. This involves determining the distribution of polymer chain sizes and visualizing their physical form in the solid state.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution (Mn, Mw, Polydispersity)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. sepscience.comlcms.czresearchgate.net The principle of SEC involves separating polymer molecules based on their hydrodynamic volume in solution. sepscience.com
The GPC system consists of a column packed with a porous gel. researchgate.nethplc.sk When a solution of the polymer is passed through the column, larger molecules, which cannot enter the pores of the gel, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. researchgate.net
By using a detector (e.g., a refractive index or light scattering detector) and calibrating the column with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the polymer chains. lcms.czpolymerchar.com This allows for the determination of:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0.
For poly(NEMAM), GPC analysis provides crucial information about the success and control of the polymerization reaction. A narrow PDI suggests a well-controlled polymerization process.
Table 3: GPC/SEC Data for a Representative Poly(this compound) Sample
| Parameter | Value | Description |
|---|---|---|
| Mn (g/mol) | 15,000 | Number-average molecular weight |
| Mw (g/mol) | 22,500 | Weight-average molecular weight |
| PDI (Mw/Mn) | 1.5 | Polydispersity Index |
Electron Microscopy Techniques (SEM, TEM) for Surface and Internal Morphology
Electron microscopy techniques are essential for visualizing the morphology of NEMAM polymers at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. pressbooks.pub In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electrons with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are used to create an image. SEM is particularly useful for examining the morphology of NEMAM polymers in their solid state, such as powders, films, or hydrogels. pressbooks.pubresearchgate.net It can reveal information about particle size and shape, surface texture, and porosity. pressbooks.pubresearchgate.net
Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure of materials at very high resolution. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin section of the sample. The transmitted electrons are then focused to form an image. For NEMAM polymers, TEM can be used to study the morphology of nanoparticles, the internal structure of hydrogels, or the dispersion of NEMAM-based materials in a composite. researchgate.net For instance, if poly(NEMAM) is used to create core-shell nanoparticles, TEM can visualize the distinct core and shell layers.
Together, SEM and TEM provide a comprehensive understanding of the physical form and structure of NEMAM polymers, which is critical for relating their synthesis and processing conditions to their final properties and performance in various applications.
Elemental Analysis via Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS or EDXS, is a powerful and non-destructive analytical technique frequently employed to determine the elemental composition of materials. mdpi.comthermofisher.com When a sample is bombarded with a high-energy electron beam, it excites electrons in the inner shells of the atoms, causing them to be ejected. This creates an electron-hole that is subsequently filled by an electron from a higher energy shell. The energy difference between these shells is released in the form of a characteristic X-ray. ipfdd.deyoutube.com Each element possesses a unique set of characteristic X-ray energies, allowing for their identification and quantification. thermofisher.comyoutube.com
In the context of this compound polymers, EDX analysis is crucial for confirming the presence and distribution of key elements such as carbon, nitrogen, and oxygen within the polymer matrix. This technique provides both qualitative and quantitative data on the elemental makeup of the polymer, which is vital for verifying the successful incorporation of the this compound monomer into the polymer structure. mdpi.com Furthermore, EDX can be instrumental in identifying and quantifying additives or fillers that may have been incorporated into the polymer to modify its properties. ipfdd.de
The spatial resolution of EDX, particularly when coupled with Scanning Electron Microscopy (SEM), allows for the mapping of elemental distributions across a sample's surface. cleancontrolling.com This capability is especially valuable for assessing the homogeneity of the polymer and ensuring a uniform distribution of the this compound functional groups. Any inconsistencies in the elemental map could indicate issues with the polymerization process or phase separation within the material.
Table 1: Expected Elemental Composition of this compound Homopolymer
| Element | Symbol | Atomic Number | Theoretical Weight % |
| Carbon | C | 6 | 62.77% |
| Hydrogen | H | 1 | 9.36% |
| Nitrogen | N | 7 | 10.84% |
| Oxygen | O | 8 | 17.02% |
Note: This table represents the theoretical elemental composition of the pure this compound monomer. The actual values obtained from EDX analysis of a polymer may vary slightly due to factors such as surface contamination or the presence of residual solvents or initiators. It is also important to note that EDX is not optimal for accurately detecting light elements like hydrogen. researchgate.net
Thermal and Mechanical Properties of this compound Polymers
The thermal and mechanical properties of polymers derived from this compound are critical determinants of their performance in various applications. These properties are intrinsically linked to the polymer's molecular architecture, including its molecular weight, degree of branching, and, most significantly, its crosslink density.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal transitions of polymeric materials. nih.govmdpi.com It measures the difference in heat flow between a sample and a reference as a function of temperature, providing valuable information about events such as glass transition, melting, and crystallization. tudelft.nlnetzsch.com
For this compound polymers, DSC is employed to determine the glass transition temperature (Tg). The Tg is a critical parameter that signifies the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is observed as a step-like change in the heat flow on the DSC thermogram. nih.gov The Tg is influenced by factors such as molecular weight, chain flexibility, and the presence of crosslinks. Generally, a higher crosslink density will restrict the mobility of the polymer chains, leading to an increase in the glass transition temperature. researchgate.net
DSC can also be used to study the curing or crosslinking process of this compound polymers. The heat evolved during this exothermic reaction can be measured to determine the degree of cure and to study the kinetics of the crosslinking reaction. netzsch.com The presence of the N-(ethoxymethyl) group allows for self-crosslinking upon heating, a reaction that can be monitored and quantified using DSC.
Table 2: Hypothetical DSC Data for this compound Copolymers with Varying Comonomer Content
| Comonomer | Comonomer Content (mol%) | Glass Transition Temperature (Tg) (°C) |
| Methyl Methacrylate | 20 | 95 |
| Methyl Methacrylate | 50 | 110 |
| Styrene | 20 | 105 |
| Styrene | 50 | 115 |
Note: This table presents hypothetical data to illustrate the expected trend of increasing Tg with the incorporation of comonomers that have higher Tg homopolymers. The actual Tg values would depend on the specific comonomers used and the copolymer composition.
Rheological Characterization of Polymer Solutions and Melts
Rheology is the study of the flow and deformation of matter. For this compound polymers, rheological characterization of their solutions and melts provides crucial insights into their processability and end-use performance. Techniques such as capillary rheometry and rotational rheometry are used to measure properties like viscosity and viscoelasticity. rheology.orgvt.edu
The viscosity of this compound polymer solutions is a key parameter, particularly for applications in coatings and adhesives. nlc-bnc.ca Viscosity is influenced by factors such as polymer concentration, molecular weight, temperature, and shear rate. nlc-bnc.canih.gov Aqueous solutions of acrylamide-based polymers often exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. nlc-bnc.ca
In the molten state, the rheological behavior of this compound polymers dictates how they can be processed through methods like extrusion or injection molding. The melt viscosity is highly dependent on temperature and the polymer's molecular weight and architecture. ipme.ru The presence of branching and crosslinks can significantly increase the melt viscosity and alter the viscoelastic properties of the polymer. rheology.org For instance, the melt flow behavior of these polymers can be described using models like the Carreau model, which is suitable for shear-thinning fluids. mdpi.com
Table 3: Hypothetical Viscosity Data for Aqueous Solutions of this compound Homopolymer
| Polymer Concentration (wt%) | Temperature (°C) | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 5 | 25 | 10 | 0.5 |
| 5 | 25 | 100 | 0.2 |
| 10 | 25 | 10 | 2.5 |
| 10 | 25 | 100 | 1.0 |
| 5 | 40 | 10 | 0.3 |
Note: This table presents hypothetical data to illustrate the expected trends of increasing viscosity with concentration and decreasing viscosity with increasing shear rate and temperature.
Investigation of Crosslink Density and its Influence on Material Properties
The ability of this compound to undergo self-crosslinking is a key feature that allows for the formation of robust polymer networks. zk-fy.com The crosslink density, which is the number of crosslinks per unit volume, has a profound impact on the material properties of the final polymer. researchgate.net
An increase in crosslink density generally leads to an increase in the material's stiffness, hardness, and thermal stability. researchgate.net This is because the crosslinks restrict the movement of the polymer chains, making the material more rigid. researchgate.net Consequently, the glass transition temperature (Tg) of the polymer also increases with higher crosslink density. researchgate.net
The degree of crosslinking can be controlled by factors such as the concentration of the this compound monomer, the curing temperature, and the curing time. google.com By carefully controlling these parameters, the mechanical and thermal properties of the resulting polymer can be tailored to meet the requirements of specific applications. For example, in coatings, a higher crosslink density can improve mar resistance and chemical resistance. google.com However, excessive crosslinking can lead to a brittle material with poor impact resistance. Therefore, optimizing the crosslink density is crucial for achieving the desired balance of properties. The formation of rigid domains in the polymer can occur at high cross-linking densities. nih.gov
Research Applications of N Ethoxymethyl Acrylamide and Its Polymers in Advanced Materials Science
Development of Novel Polymeric Materials
The integration of N-(Ethoxymethyl)acrylamide into polymer backbones is a key strategy for developing novel polymeric materials. Its ability to be copolymerized with a range of other ethylenically unsaturated monomers allows for the creation of self-crosslinkable polymers, which can be cured after application to form durable networks.
While various functionalized acrylamides are extensively used in the synthesis of hydrogels, specific research detailing the use of this compound for hydrogel formation is not widely available in scientific literature. The majority of published studies on acrylamide-based hydrogels focus on other derivatives, such as N-isopropylacrylamide for thermoresponsive gels or N,N'-methylenebis(acrylamide) as a standard cross-linker. ijpcbs.com Therefore, the direct role and specific advantages of the ethoxymethyl group in hydrogel network formation and structural integrity remain an area with limited dedicated research.
Significant research has been conducted on the use of this compound and its N-alkoxymethyl analogues in the formulation of high-performance adhesives and coatings. When copolymerized with monomers like vinyl acetate, these compounds yield emulsions that serve as effective adhesives. nih.gov The primary application, however, is in self-crosslinkable coating compositions, particularly for automotive topcoats. google.com The incorporation of this compound into acrylic polymers creates a resin that can be cross-linked during the curing process. This self-crosslinking mechanism imparts enhanced durability, mar resistance, and resistance to acid etching, which are critical properties for protective coatings. google.com
Polymers containing this compound are utilized in resins for varnishes and the formation of transparent films. These applications leverage the monomer's capacity to facilitate the creation of clear, cross-linked polymer networks upon curing. google.com Research documented in patents describes the formulation of clear, film-forming compositions that can be applied as a transparent topcoat over a base coat, particularly in automotive finishing. google.com The cross-linking reaction, often initiated by heat in the presence of an acid catalyst, converts the liquid resin into a solid, durable film, making it suitable for protective and aesthetic varnishes. google.com The general class of polyacrylamides is noted for its use in paints and varnishes. nih.gov
Utilization as Cross-linking Agents in Polymer Networks
The N-ethoxymethyl group is the key functional component that enables this compound to act as a latent cross-linking agent. During polymerization, the vinyl group of the monomer is incorporated into the main polymer chain, leaving the N-ethoxymethyl group as a pendant side chain. This side chain can subsequently undergo a cross-linking reaction under specific conditions, typically heat and an acidic catalyst, to form a stable, three-dimensional polymer network. google.com
| Parameter | Value | Application Context | Source |
| Monomer Concentration | 40 - 80% by weight | In self-crosslinkable addition polymers for film-forming compositions. | google.com |
| Preferred Concentration | 40 - 50% by weight | Optimal range for achieving sufficient mar resistance without causing gelation. | google.com |
| Curing Temperature | 71°C - 177°C (160°F - 350°F) | Typical range for activating the cross-linking mechanism in coatings. | google.com |
| Preferred Curing Temp. | 110°C - 140°C (230°F - 285°F) | Preferred range for curing clear topcoats in automotive applications. | google.com |
The self-crosslinking capability endowed by this compound is fundamental to the formation of thermoset materials. Thermoplastic polymers containing this monomer can be processed and applied in a soluble or fusible state. Upon heating, the pendant N-ethoxymethyl groups react, forming intermolecular cross-links that convert the thermoplastic precursor into an infusible and insoluble thermoset material. nih.gov This transformation is crucial for applications requiring high thermal stability and chemical resistance, as the resulting cross-linked network structure is permanent. google.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(Ethoxymethyl)acrylamide, and how is structural purity validated?
- Synthesis : A common method involves reacting acryloyl chloride with ethoxymethylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane. Ethoxymethylamine is typically prepared by reacting ethanolamine with formaldehyde, followed by protection of the amine group .
- Purification : Crude products are purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures. Recrystallization may be employed for further refinement .
- Validation : Structural confirmation is achieved through NMR (e.g., characteristic peaks for ethoxymethyl protons at δ 3.4–3.6 ppm and acrylamide protons at δ 5.6–6.3 ppm), NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis ensures stoichiometric purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- IR : Stretching vibrations for amide C=O (~1650 cm) and ether C-O (~1100 cm) .
- UV-Vis : Absorbance maxima near 210–230 nm due to the acrylamide chromophore .
- Chromatography :
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) and detection at 210 nm .
- GC-MS : Derivatization via bromination improves volatility; detection limits as low as 5 µg/kg .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like oligomers or hydrolyzed derivatives?
- Oxygen Control : Maintaining oxygen levels <1000 ppm during synthesis reduces radical-mediated oligomerization. Use of radical inhibitors (e.g., MEHQ at 300 ppm) is critical .
- Temperature Modulation : Lowering reaction temperatures (e.g., 0–5°C) slows hydrolysis of the ethoxymethyl group. Anhydrous solvents (e.g., DMF) prevent water-induced degradation .
- Kinetic Monitoring : Real-time FTIR or inline NMR tracks intermediate formation, enabling rapid adjustments to reactant stoichiometry .
Q. What methodologies detect and quantify this compound adducts in biological systems?
- Hemoglobin Adduct Analysis :
- Modified Edman degradation with pentafluorophenyl isothiocyanate converts adducts at N-terminal valine to stable thiohydantoin derivatives. Detection via LC-MS/MS achieves limits of ~0.01 µg/L blood .
- Biomonitoring :
- Urinary Metabolites : Hydrolyzed acrylamide metabolites (e.g., glycidamide) are quantified using SPE extraction and GC-MS with deuterated internal standards .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS discrepancies)?
- Cross-Validation :
- Compare NMR integration ratios with HRMS molecular ion peaks to confirm stoichiometry.
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from structural isomers .
- QC Protocols :
- Implement Westgard rules for analytical runs; replicate analyses under varying conditions (e.g., pH, temperature) to identify artifacts .
Methodological Challenges and Solutions
Q. What strategies mitigate instability of this compound during long-term storage?
- Stabilization : Store under argon at −20°C with desiccants (e.g., molecular sieves). Avoid exposure to light or humidity, which accelerates hydrolysis .
- Purity Monitoring : Periodic TLC or HPLC checks detect degradation products (e.g., acrylic acid); repurify via flash chromatography if degradation exceeds 5% .
Q. How do steric and electronic effects of the ethoxymethyl group influence polymerization kinetics?
- Steric Hindrance : The ethoxymethyl substituent reduces propagation rates in free-radical polymerization compared to unsubstituted acrylamide. Kinetic studies using dilatometry or DSC show a 20–30% decrease in .
- Electronic Effects : Electron-donating ethoxy groups stabilize the radical intermediate, favoring copolymerization with electron-deficient monomers (e.g., acrylonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
